molecular formula C11H13NO2S B14915281 3-((2-Hydroxyphenyl)thio)-1-methylpyrrolidin-2-one

3-((2-Hydroxyphenyl)thio)-1-methylpyrrolidin-2-one

Katalognummer: B14915281
Molekulargewicht: 223.29 g/mol
InChI-Schlüssel: IGIZRFFSOPBIIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((2-Hydroxyphenyl)thio)-1-methylpyrrolidin-2-one is a compound that belongs to the class of heterocyclic organic compounds It features a pyrrolidinone ring substituted with a hydroxyphenylthio group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Hydroxyphenyl)thio)-1-methylpyrrolidin-2-one typically involves the reaction of 2-hydroxythiophenol with 1-methylpyrrolidin-2-one under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, followed by nucleophilic substitution on the pyrrolidinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-((2-Hydroxyphenyl)thio)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the oxygen functionalities.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

3-((2-Hydroxyphenyl)thio)-1-methylpyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 3-((2-Hydroxyphenyl)thio)-1-methylpyrrolidin-2-one involves its interaction with molecular targets in biological systems. The hydroxyphenylthio group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiophene Derivatives: Compounds with a thiophene ring exhibit similar chemical properties and applications.

    Benzoxazole Derivatives: These compounds share structural similarities and are used in similar research fields.

Uniqueness

3-((2-Hydroxyphenyl)thio)-1-methylpyrrolidin-2-one is unique due to its specific substitution pattern and the presence of both a hydroxyphenylthio group and a pyrrolidinone ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C11H13NO2S

Molekulargewicht

223.29 g/mol

IUPAC-Name

3-(2-hydroxyphenyl)sulfanyl-1-methylpyrrolidin-2-one

InChI

InChI=1S/C11H13NO2S/c1-12-7-6-10(11(12)14)15-9-5-3-2-4-8(9)13/h2-5,10,13H,6-7H2,1H3

InChI-Schlüssel

IGIZRFFSOPBIIH-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(C1=O)SC2=CC=CC=C2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.